

Spectral Data Analysis of 2-Fluoro-6-formylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-formylpyridine

Cat. No.: B112266

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key organic compound **2-Fluoro-6-formylpyridine**. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **2-Fluoro-6-formylpyridine**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.98	s	-	H-7 (Aldehyde)
8.05	t	7.8	H-4
7.88	d	7.6	H-5
7.55	d	8.0	H-3

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
192.5	C-7 (Aldehyde Carbonyl)
164.2 (d, ^1JCF = 245 Hz)	C-2
151.8	C-6
140.1	C-4
123.6	C-5
118.9 (d, ^2JCF = 35 Hz)	C-3

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3070	Weak	C-H stretch (aromatic)
2860, 2760	Weak	C-H stretch (aldehyde)
1715	Strong	C=O stretch (aldehyde)
1580, 1460	Medium	C=C stretch (aromatic ring)
1250	Strong	C-F stretch
800	Strong	C-H bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
125	100	$[\text{M}]^+$ (Molecular Ion)
124	95	$[\text{M}-\text{H}]^+$
96	50	$[\text{M}-\text{CHO}]^+$
69	30	$[\text{M}-\text{CHO}-\text{HCN}]^+$

Experimental Protocols

The following protocols outline the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance 400 spectrometer was used, operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- **Sample Preparation:** Approximately 10 mg of **2-Fluoro-6-formylpyridine** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** The proton NMR spectra were acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence. The spectral width was 25000 Hz, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Infrared (IR) Spectroscopy

- **Instrumentation:** A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for data acquisition.
- **Sample Preparation:** A thin film of neat **2-Fluoro-6-formylpyridine** was prepared between two potassium bromide (KBr) plates.
- **Data Acquisition:** The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio.

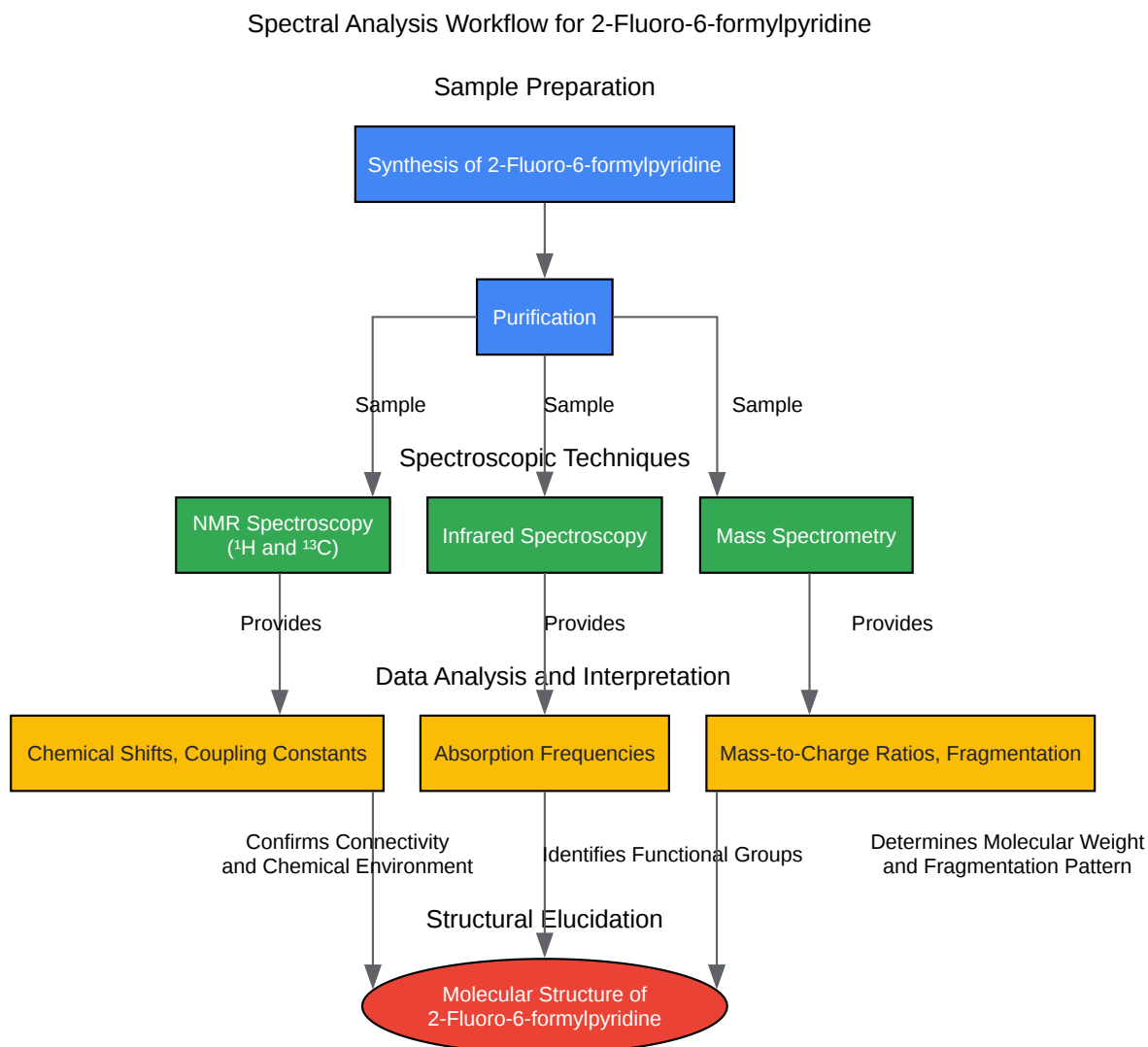
Mass Spectrometry (MS)

- **Instrumentation:** A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer was used, coupled with a gas chromatograph for sample introduction.

- Ionization Method: Electron Ionization (EI) was employed at a standard energy of 70 eV.
- Sample Introduction: The sample was introduced via a heated direct insertion probe.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed over a range of 50-500 amu.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow of the spectral analysis process for **2-Fluoro-6-formylpyridine**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectral Data Analysis of 2-Fluoro-6-formylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112266#2-fluoro-6-formylpyridine-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b112266#2-fluoro-6-formylpyridine-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com